2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide
Overview
Description
“2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide” is a chemical compound with the molecular formula C11H13ClN2O5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide” is 288.68 . The SMILES notation for this compound is COC1=CC(=C(C=C1CNC(=O)CCl)OC)N+[O-] .Scientific Research Applications
Photochemical Properties and Applications
Photochemical Reaction Mechanisms : Studies have focused on understanding the photochemical reaction mechanisms of molecules containing 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide or similar structures. For example, Hashimoto et al. (2019) examined the electronic dynamics of 4,5-dimethoxy-2-nitrobenzyl acetate, revealing insights into its photoconversion processes under ultraviolet light, which can be relevant for various photoreactive applications (Hashimoto et al., 2019).
Design and Synthesis for Photoreactivity : Katritzky et al. (2003) explored the design and synthesis of molecules with substituted nitrobenzyl groups, focusing on their photoreactivity. This research is significant for developing compounds with controlled photodecomposition rates, which could be beneficial in light-sensitive applications (Katritzky et al., 2003).
Chemical Synthesis and Medicinal Chemistry
Facile Synthesis of Benzodiazepines : Sasiambarrena et al. (2019) developed a method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones using a compound structurally related to 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide. This method holds value in medicinal chemistry for producing benzodiazepine derivatives (Sasiambarrena et al., 2019).
Synthesis of Anticancer Prodrugs : Bao et al. (2012) prepared a series of anticancer prodrugs using styryl conjugated 2-nitrobenzyl derivatives, which are chemically related to 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide. These prodrugs showed potential in targeted drug delivery and controlled drug release (Bao et al., 2012).
Analytical Chemistry and Environmental Studies
- Simultaneous Electrochemical Sensing : Yi et al. (2020) reported on the development of an electrochemical sensing platform for detecting environmental substances using nitrogen-doped carbon black. This research is relevant as it demonstrates the application of compounds related to 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide in environmental monitoring (Yi et al., 2020).
properties
IUPAC Name |
2-chloro-N-[(2,5-dimethoxy-4-nitrophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5/c1-18-9-4-8(14(16)17)10(19-2)3-7(9)6-13-11(15)5-12/h3-4H,5-6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMNESXIBUKSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC(=O)CCl)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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